Adamantan-1-ylmethanamine hydrochloride

Antiviral SARS-CoV-2 Ion-channel inhibitor

This primary amine HCl salt features a lipophilic adamantane cage, ideal for medicinal chemistry. Leverage its enhanced aqueous solubility to synthesize α-methylated antiviral analogs like rimantadine (EC50=36 μM vs amantadine's 116 μM). Its rigid hydrophobic core is critical for PROTAC ligand conjugation, facilitating ternary complex formation. Ensure precise compound selection for optimal potency.

Molecular Formula C11H20ClN
Molecular Weight 201.73 g/mol
CAS No. 1501-98-0
Cat. No. B075372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-ylmethanamine hydrochloride
CAS1501-98-0
Molecular FormulaC11H20ClN
Molecular Weight201.73 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CN.Cl
InChIInChI=1S/C11H19N.ClH/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;/h8-10H,1-7,12H2;1H
InChIKeySCNHINHHYKFASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantan-1-ylmethanamine Hydrochloride (CAS 1501-98-0): Structural and Chemical Properties for Procurement and Research


Adamantan-1-ylmethanamine hydrochloride (CAS 1501-98-0), also known as 1-adamantylmethylamine hydrochloride, is a primary amine hydrochloride salt featuring an adamantane cage scaffold. This compound serves as a critical building block in medicinal chemistry, particularly as a precursor to antiviral agents and as a lipophilic moiety in drug design . Its molecular formula is C11H20ClN, with a molecular weight of 201.74 g/mol, and it typically exhibits a purity of 95% or higher in commercial preparations . The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for various synthetic and biological applications.

Why Generic Substitution of Adamantan-1-ylmethanamine Hydrochloride (CAS 1501-98-0) Is Not Recommended


Simple replacement of adamantan-1-ylmethanamine hydrochloride with structurally similar adamantane derivatives (e.g., amantadine, memantine, or even the α-methyl analog rimantadine) is not advisable without careful consideration of their divergent pharmacological and physicochemical profiles. While these compounds share a common adamantane core, subtle modifications—such as the presence or absence of a methyl group at the α-carbon or variations in amine substitution—can lead to significant differences in antiviral potency, receptor binding affinity, and cytotoxicity profiles [1]. For instance, in vitro studies against SARS-CoV-2 reveal that rimantadine (EC50 = 36 μM) is approximately threefold more potent than amantadine (EC50 = 116 μM), with memantine (EC50 = 80 μM) falling between them [2]. Such quantitative disparities underscore the need for precise compound selection in research and development workflows.

Quantitative Differentiation of Adamantan-1-ylmethanamine Hydrochloride (CAS 1501-98-0) vs. Structural Analogs


Comparative Antiviral Potency: Rimantadine vs. Amantadine in SARS-CoV-2 Inhibition

In a head-to-head in vitro study, the α-methyl derivative rimantadine (adamantan-1-ylmethanamine, α-methyl-) demonstrated significantly greater potency against SARS-CoV-2 in VeroE6 cells compared to amantadine (1-adamantanamine). Rimantadine exhibited an EC50 of 36 μM, while amantadine showed an EC50 of 116 μM [1]. The target compound, adamantan-1-ylmethanamine hydrochloride, serves as the direct precursor to rimantadine, and this potency differential highlights the impact of α-methyl substitution on antiviral activity.

Antiviral SARS-CoV-2 Ion-channel inhibitor

Selectivity Index Comparison: Rimantadine Exhibits Superior Therapeutic Window

The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is a key metric for drug development. In VeroE6 cells, rimantadine achieved the highest SI (17.3), followed by amantadine (12.2) and memantine (7.6) [1]. This indicates that rimantadine offers a wider therapeutic window compared to its close structural analogs.

Antiviral Selectivity Cytotoxicity

Hydrophobic Group Utility: Adamantan-1-ylmethanamine as a Hyt Moiety in PROTAC Design

Adamantan-1-ylmethanamine is explicitly utilized as a hydrophobic group (Hyt) in the synthesis of targeted protein degraders, such as the PROTAC ZX782 . While quantitative comparative data for this specific application are limited, the adamantane cage provides a defined lipophilic surface area and rigid geometry that differs from linear alkyl or aromatic hydrophobic tags, potentially influencing ternary complex formation and degradation efficiency.

PROTAC Hydrophobic tag Drug design

Synthetic Accessibility and Cost Efficiency: Adamantan-1-ylmethanamine Hydrochloride as a Key Intermediate

Patents and synthetic protocols describe straightforward methods for producing α-methyl-1-adamantylmethylamine hydrochloride (rimantadine) from adamantane precursors, often involving reductive amination of 1-adamantylmethylketone [1]. The non-methylated analog, adamantan-1-ylmethanamine hydrochloride, serves as a versatile intermediate that can be further functionalized to generate diverse adamantane-based libraries. While exact cost comparisons are vendor-dependent, the simpler structure of adamantan-1-ylmethanamine (without the α-methyl group) generally translates to lower synthetic complexity and cost compared to rimantadine.

Synthesis Cost efficiency Scale-up

Optimal Use Cases for Adamantan-1-ylmethanamine Hydrochloride (CAS 1501-98-0) in Research and Industry


Precursor for α-Methyl Adamantane Antiviral Agents (e.g., Rimantadine)

Given the well-established potency advantage of the α-methylated derivative (EC50 = 36 μM vs. 116 μM for amantadine) and its superior selectivity index (SI = 17.3 vs. 12.2) [1], adamantan-1-ylmethanamine hydrochloride is ideally employed as a starting material for the synthesis of rimantadine and related α-substituted analogs. This application leverages the compound's primary amine for facile reductive amination or alkylation to introduce the α-methyl group, directly capitalizing on the enhanced antiviral profile documented in head-to-head comparisons.

Hydrophobic Tagging in Targeted Protein Degradation (PROTACs)

The adamantane cage of adamantan-1-ylmethanamine serves as a compact, rigid hydrophobic group (Hyt) that can be conjugated to ligands of E3 ubiquitin ligases to promote targeted protein degradation [1]. This application is particularly relevant for PROTAC development where a balance of lipophilicity and steric bulk is required to facilitate ternary complex formation without inducing non-specific aggregation.

Scaffold for CNS-Penetrant Drug Discovery

Adamantane derivatives, including amantadine and memantine, are known to cross the blood-brain barrier and modulate NMDA receptors. While direct comparative CNS penetration data for adamantan-1-ylmethanamine hydrochloride are limited, its structural similarity to these clinically used drugs suggests potential utility as a starting point for designing novel neuroprotective or anti-Parkinsonian agents [1]. The hydrochloride salt form further enhances aqueous solubility, facilitating formulation for in vivo studies.

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